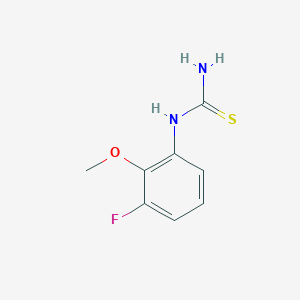

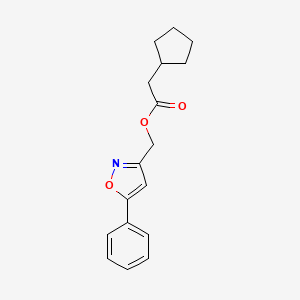

![molecular formula C19H21ClFN3O2S B2838002 N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216865-14-3](/img/structure/B2838002.png)

N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of benzamide and benzothiazole, which are both important structures in medicinal chemistry . Benzamides and benzothiazoles have been found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzamide and benzothiazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with various acids . The intermediate compounds are then treated with different reagents to yield the final derivatives .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Agents

- Antimicrobial and Anticancer Activities : Benzothiazole derivatives, including compounds with structures similar to N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, have been synthesized and tested for their antimicrobial and anticancer potentials. For instance, studies have shown that certain benzothiazole acylhydrazones exhibit promising anticancer activity against a range of cancer cell lines, highlighting the structural versatility of benzothiazoles in medicinal chemistry as potential anticancer agents (Osmaniye et al., 2018).

Corrosion Inhibitors

- Corrosion Inhibition : Benzothiazole derivatives have been evaluated for their effectiveness as corrosion inhibitors, protecting materials such as carbon steel in corrosive environments. This application is critical in extending the lifespan of materials used in industrial applications (Hu et al., 2016).

Molecular Recognition

- Recognition of Hydrophilic Compounds : Certain benzothiazole-related compounds have been investigated for their ability to selectively recognize and bind hydrophilic amino and N,N-dimethylamino compounds. This selective recognition is significant for applications in sensing and separation technologies, where specific molecular interactions are required (Sawada et al., 2000).

Enzymatic Substrates

- Synthesis of Enzymatic Substrates : The versatility of benzothiazole derivatives in the synthesis of various substituted amino acid derivatives, including enzymatic substrates, demonstrates their utility in biochemical studies and drug development processes. This includes the efficient coupling of conjugated carboxylic acids with amino acids to produce significant yields of desired products (Brunel et al., 2005).

Fluoroionophores

- Development of Fluoroionophores : Research into benzothiazole derivatives for creating fluoroionophores capable of chelating metal ions like Zn^2+ highlights their potential in environmental monitoring and biochemical assays. Such compounds can selectively interact with specific metal ions, enabling their detection and quantification (Hong et al., 2012).

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-4-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2S.ClH/c1-22(2)10-11-23(18(24)13-4-6-14(20)7-5-13)19-21-16-12-15(25-3)8-9-17(16)26-19;/h4-9,12H,10-11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFUITWMQIIRSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)

![N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2837923.png)

![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide](/img/structure/B2837925.png)

![N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2837927.png)

amine](/img/structure/B2837928.png)

![3-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2837937.png)

![2-cyclopentyl-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2837941.png)